molecular formula C23H18N4O4 B2424754 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 898420-53-6

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2424754
CAS No.: 898420-53-6
M. Wt: 414.421
InChI Key: HFYXWHDHBNRLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 898420-53-6) is a synthetic organic compound with a molecular formula of C 23 H 18 N 4 O 4 and a molecular weight of 414.41 g/mol . Its complex molecular architecture features a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked via a phenyl bridge to a 4-nitrobenzamide group . This structure confers unique electronic properties and reactivity, making it a compound of interest for probing biological targets . The quinazolinone moiety is a recognized pharmacophore in drug discovery. For instance, quinazolin-4(3H)-one derivatives have been identified as key fragments with optimal binding efficiency in the development of potent tankyrase (TNKS) inhibitors, which are promising targets in cancer therapy and cellular regulation . Furthermore, similar quinazolinone-based compounds have been investigated as allosteric inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), highlighting the therapeutic relevance of this chemical class in antiviral research . This compound is supplied with a minimum purity of 95% and is intended for research and development applications in chemical and pharmaceutical laboratories . It is offered in various quantities to suit experimental needs. This chemical is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-12-16(10-11-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYXWHDHBNRLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized by the reaction of anthranilic acid derivatives with amides or isatoic anhydride . The nitrobenzamide moiety is then introduced through nitration and subsequent amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-3-(4-oxoquinazolin-3-yl)phenyl derivatives share structural similarities and biological activities.

    Nitrobenzamide Derivatives:

Uniqueness

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazolinone moiety, which is known for its diverse biological activities. The chemical formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.37 g/mol.

Key Structural Features:

  • Quinazolinone core
  • Nitro group at the para position
  • Methyl substitution at the 3-position

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. The quinazolinone structure interacts with various kinases, leading to the modulation of cancer cell proliferation and survival pathways .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that it effectively inhibits tumor growth in models of breast and lung cancer.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)6.0Inhibition of kinase activity

Antimycobacterial Activity

The compound has also shown promising results against Mycobacterium tuberculosis. Structure-activity relationship studies suggest that modifications in the nitro group enhance antimycobacterial activity, with certain derivatives exhibiting submicromolar effectiveness without significant cytotoxicity towards human fibroblasts .

Table 2: Antimycobacterial Activity Data

CompoundMIC (µM)Remarks
Parent Compound0.15Reference standard
Derivative A0.05Enhanced activity
Derivative B0.10Moderate activity

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. Key findings include:

  • Nitro Group Positioning : The placement of nitro groups significantly influences both anticancer and antimycobacterial activities.
  • Substituents on Quinazolinone : Methyl and halogen substitutions at specific positions on the quinazolinone ring enhance bioactivity while maintaining low toxicity profiles .

Case Studies

  • In Vivo Efficacy : A study conducted on xenograft models revealed that administration of the compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent.
  • Safety Profile : Toxicological assessments indicated that the compound exhibits a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by coupling with the nitrobenzamide moiety. Key steps include:

  • Quinazolinone synthesis : Cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
  • Nitrobenzamide coupling : Use of coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C to minimize side reactions .
  • Solvent optimization : DCM is preferred over DMF due to reduced side-product formation during amide bond formation .
    Critical parameters :
  • Temperature control (e.g., maintaining <30°C during nitro group introduction to prevent decomposition).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound ≥95% purity .

Basic: What spectroscopic and computational methods are recommended for structural elucidation of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm the quinazolinone ring (δ 7.8–8.2 ppm for aromatic protons) and nitro group (δ 8.5 ppm) .
  • Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 445.12) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, though challenges arise due to low crystallinity in nitro-substituted analogs .
  • DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .

Basic: What are the primary biological targets of this compound, and how are preliminary bioactivity assays designed?

  • Targets : Tyrosine kinases (e.g., EGFR) and DNA topoisomerases, based on structural similarity to quinazolinone inhibitors .
  • Assay design :
    • Kinase inhibition : Use of ADP-Glo™ Kinase Assay (IC50 determination against EGFR) .
    • Anticancer activity : MTT assay on HeLa and MCF-7 cell lines, with IC50 values compared to reference drugs like gefitinib .
    • Controls : Include a nitro-free analog to isolate the nitro group’s contribution to bioactivity .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to enhance this compound’s potency?

  • Substituent variation :
    • Replace the 4-nitro group with 4-cyano or 4-aminosulfonyl to assess electron-withdrawing effects on kinase binding .
    • Modify the 3-methyl group on the quinazolinone to bulkier tert-butyl for steric hindrance studies .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with EGFR’s Met793) .
  • Data analysis : Compare IC50 shifts across analogs using ANOVA to identify statistically significant modifications .

Advanced: How should researchers resolve contradictions in bioactivity data across different cell lines?

  • Case example : Discrepancies in IC50 values between HeLa (IC50 = 1.2 μM) and A549 (IC50 = 8.7 μM) may arise from differential expression of efflux pumps (e.g., P-gp) .
    Methodological steps :

Efflux inhibition assays : Co-administer verapamil (P-gp inhibitor) to assess bioavailability .

Proteomic profiling : Quantify target kinase expression via Western blot in resistant vs. sensitive cell lines .

Metabolic stability tests : Use liver microsomes to rule out rapid hepatic clearance as a confounding factor .

Advanced: What strategies are effective in improving the pharmacokinetic profile of this compound?

  • Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) to convert the nitro to an amine, enhancing solubility but potentially reducing kinase affinity .
  • Prodrug design : Mask the amide as a phosphate ester to improve oral absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance tumor targeting and reduce off-target toxicity .
    Key metrics : Monitor logP (aim for <3), plasma protein binding (via equilibrium dialysis), and CYP450 inhibition .

Advanced: How can researchers validate the hypothesized mechanism of action involving MAPK/ERK pathway inhibition?

  • Western blotting : Measure phosphorylated ERK levels in treated vs. untreated cells (e.g., in MDA-MB-231) .
  • CRISPR knockout models : Generate EGFR-knockout cell lines to confirm target specificity .
  • Kinetic assays : Use recombinant ERK2 in vitro to determine Ki values and mode of inhibition (competitive vs. non-competitive) .

Advanced: What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions .
  • HPLC-MS/MS : Identify major degradation products (e.g., nitro group reduction to amine or quinazolinone ring hydrolysis) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months, with monthly sampling to track purity .

Advanced: How can computational models predict off-target effects and toxicity risks?

  • Docking screens : Use SwissTargetPrediction to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • Toxicity prediction : Employ ProTox-II to estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups) .
  • In silico ADMET : Predict bioavailability (Rule of Five), blood-brain barrier penetration, and hERG inhibition .

Advanced: What experimental designs address low aqueous solubility challenges in in vivo studies?

  • Co-solvent systems : Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration .
  • Amorphous solid dispersion : Spray-dry with HPMCAS to enhance dissolution rate .
  • In vivo PK studies : Compare AUC(0–24h) in rats after oral vs. intravenous dosing to calculate absolute bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.